molecular formula C16H13BrF3NS B12302762 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-43-0

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B12302762
CAS No.: 1675-43-0
M. Wt: 388.2 g/mol
InChI Key: NDSHSMWAEIJPRG-UHFFFAOYSA-N
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Description

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to the phenothiazine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of phase transfer catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromopropyl group, potentially converting it to a propyl group.

    Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: 10-(3-Propyl)-2-(trifluoromethyl)-10H-phenothiazine.

    Substitution: Various substituted phenothiazines depending on the nucleophile used.

Scientific Research Applications

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the context of antipsychotic and antiemetic activities.

Mechanism of Action

The mechanism of action of 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine is not fully elucidated, but it is believed to involve interactions with various molecular targets:

    Receptor Binding: The compound may bind to dopamine receptors, similar to other phenothiazines, exerting antipsychotic effects.

    Enzyme Inhibition: Potential inhibition of enzymes involved in neurotransmitter metabolism.

    Pathways: Modulation of signaling pathways related to neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Trifluoperazine: Contains a trifluoromethyl group and is used as an antipsychotic.

    Promethazine: Used primarily as an antiemetic and antihistamine.

Uniqueness

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of the bromopropyl and trifluoromethyl groups, which may confer distinct chemical reactivity and biological activity compared to other phenothiazines.

Properties

IUPAC Name

10-(3-bromopropyl)-2-(trifluoromethyl)phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSHSMWAEIJPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-43-0
Record name 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9182DM3QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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